molecular formula C10H9BrCl2 B3315404 2-Bromo-4-(3,4-dichlorophenyl)-1-butene CAS No. 951893-03-1

2-Bromo-4-(3,4-dichlorophenyl)-1-butene

Cat. No.: B3315404
CAS No.: 951893-03-1
M. Wt: 279.98 g/mol
InChI Key: OFHPJVKRQXXHEM-UHFFFAOYSA-N
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Description

2-Bromo-4-(3,4-dichlorophenyl)-1-butene is an organic compound that belongs to the class of halogenated alkenes It is characterized by the presence of bromine and chlorine atoms attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(3,4-dichlorophenyl)-1-butene typically involves the bromination of 4-(3,4-dichlorophenyl)-1-butene. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction is usually carried out at room temperature to ensure selective bromination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3,4-dichlorophenyl)-1-butene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amines, or thiols.

    Addition Reactions: The double bond in the butene moiety can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding epoxides or reduced to yield alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation, ammonia (NH3) for amination, and thiols for thiolation.

    Addition Reactions: Reagents such as bromine (Br2), hydrogen chloride (HCl), and other electrophiles are used under mild conditions.

    Oxidation and Reduction Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include 4-(3,4-dichlorophenyl)-1-butanol, 4-(3,4-dichlorophenyl)-1-butylamine, and 4-(3,4-dichlorophenyl)-1-butylthiol.

    Addition Reactions: Products include 2,3-dibromo-4-(3,4-dichlorophenyl)butane and 2-chloro-4-(3,4-dichlorophenyl)butane.

    Oxidation and Reduction Reactions: Products include 2-Bromo-4-(3,4-dichlorophenyl)-1,2-epoxybutane and 2-Bromo-4-(3,4-dichlorophenyl)butane.

Scientific Research Applications

2-Bromo-4-(3,4-dichlorophenyl)-1-butene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(3,4-dichlorophenyl)-1-butene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The double bond in the butene moiety allows for addition reactions, which can modify the compound’s structure and activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(3,4-dichlorophenyl)pyridine: Similar in structure but contains a pyridine ring instead of a butene moiety.

    2-Bromo-2,4-dichloroacetophenone: Contains a ketone group and is used in different chemical contexts.

    4-Bromo-2,5-dichlorophenyl: Lacks the butene moiety and has different reactivity and applications.

Uniqueness

2-Bromo-4-(3,4-dichlorophenyl)-1-butene is unique due to its specific combination of halogen atoms and the butene backbone. This structure imparts distinct reactivity and potential applications, particularly in organic synthesis and medicinal chemistry. Its ability to undergo various chemical reactions and form diverse products makes it a versatile compound in research and industry.

Properties

IUPAC Name

4-(3-bromobut-3-enyl)-1,2-dichlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrCl2/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHPJVKRQXXHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC(=C(C=C1)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrCl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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